AquaMet

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Water Quality Monitoring

AquaMet plays a crucial role in monitoring the quality of water bodies like lakes, rivers, and groundwater. By analyzing the concentration of pollutants such as heavy metals, organic compounds, and nutrients, researchers can assess the health of aquatic ecosystems and identify potential contamination sources [].

Marine Science Research

AquaMet is essential for studying the chemistry of oceans and seas. Researchers use it to measure parameters like salinity, dissolved oxygen levels, and nutrient concentrations. This information helps understand oceanographic processes, marine life distribution, and the impact of human activities on marine environments [].

Sediment Analysis

AquaMet techniques are used to analyze the chemical composition of sediments at the bottom of water bodies. This helps assess the presence of contaminants like heavy metals and trace organic pollutants that have accumulated over time. Studying sediment chemistry provides valuable insights into historical pollution events and potential risks to aquatic life [].

AquaMet in Biogeochemical Research

Beyond environmental monitoring, AquaMet finds applications in biogeochemical research, which investigates the interactions between living organisms and their chemical environment:

Microbial Ecology

AquaMet allows researchers to study the role of microbes in aquatic environments. By analyzing the dissolved organic matter and nutrient composition of water samples, scientists can understand how microbial communities utilize and transform organic matter, influencing nutrient cycling and ecosystem health [].

Bioremediation Studies

AquaMet is used to monitor the effectiveness of bioremediation techniques, which employ microorganisms to clean up contaminated environments. By tracking changes in pollutant concentrations over time, researchers can evaluate the success of bioremediation strategies [].

AquaMet refers to a specific compound that primarily encompasses two products: AquaMet T and AquaMet M.

- AquaMet T is a sodium trithiocarbonate solution, represented chemically as sodium salt of trithiocarbonic acid (Na2CS3). It is designed for use as an efficient metal precipitant and dispersing agent in various industrial applications, particularly in water-based drilling muds .

- AquaMet M, on the other hand, is a sodium salt dithiocarbamate, which serves as a precipitating agent for certain metals in wastewater treatment systems. This compound also functions as a chemical intermediate and dispersing agent .

- For AquaMet T: The reaction of sodium trithiocarbonate can be represented as follows:This reaction indicates the precipitation of metal sulfides from aqueous solutions, which is crucial in metal recovery processes.

- For AquaMet M: The dithiocarbamate reacts with metal ions to form insoluble metal dithiocarbamate complexes:This reaction highlights its application in wastewater treatment by removing toxic metals.

The synthesis methods for AquaMet compounds vary based on their chemical structure:

- Sodium Trithiocarbonate (AquaMet T) can be synthesized through the reaction of sodium hydroxide with carbon disulfide:

- Sodium Salt Dithiocarbamate (AquaMet M) is typically synthesized from the reaction of amines with carbon disulfide in the presence of sodium hydroxide:

These methods highlight the straightforward nature of synthesizing both compounds.

AquaMet compounds have diverse applications:

- AquaMet T:

- Used as a metal precipitant in mining and metallurgy.

- Functions as a dispersing agent in water-based drilling fluids.

- AquaMet M:

- Serves as a precipitating agent for heavy metals in wastewater treatment.

- Acts as a chemical intermediate in various industrial processes.

Both compounds are essential in environmental management and resource recovery.

Interaction studies involving AquaMet compounds primarily focus on their efficacy in precipitating metals from solutions. Research indicates that both AquaMet T and AquaMet M can effectively remove toxic metals like lead and cadmium from wastewater systems. The efficiency of these interactions depends on factors such as pH, concentration, and the presence of competing ions.

Several compounds share similarities with AquaMet, particularly in their roles as precipitating agents or dispersants:

| Compound Name | Chemical Formula | Primary Use | Unique Features |

|---|---|---|---|

| Sodium Thiosulfate | Na2S2O3 | Metal recovery | Reducing agent |

| Sodium Dithiocarbamate | R2NCS2Na | Wastewater treatment | Antimicrobial properties |

| Sodium Sulfide | Na2S | Precipitating agent | Strong reducing agent |

| Calcium Carbonate | CaCO3 | Water treatment | Natural mineral |

Uniqueness of AquaMet Compounds

What sets AquaMet compounds apart is their specific formulation and targeted applications. For instance, while sodium thiosulfate is widely used for metal recovery, it does not function effectively as a dispersing agent like AquaMet T. Similarly, sodium dithiocarbamate has broader antimicrobial properties but lacks the specific precipitation efficiency seen with AquaMet M.

AquaMet demonstrates remarkable solubility characteristics that enable its versatile application across different solvent systems. The catalyst's water solubility represents its most distinctive feature, with documented solubility levels reaching up to 15 milligrams per milliliter in aqueous solutions . This exceptional water solubility stems from the presence of the quaternary ammonium functionality within the piperazine moiety, which imparts hydrophilic characteristics to the otherwise organometallic framework [1] [7].

| Solvent System | Solubility Status | Application Context |

|---|---|---|

| Water | Highly soluble (up to 15 mg/mL) | Primary reaction medium for aqueous metathesis |

| Dichloromethane | Soluble | Compatible for traditional organic metathesis |

| Chloroform | Soluble | Alternative chlorinated organic medium |

| Ionic liquids | Compatible | Specialized reaction environments |

In organic media, AquaMet maintains compatibility with chlorinated solvents including dichloromethane and chloroform [1] [3]. This dual solubility profile enables the catalyst to function effectively in both aqueous and organic reaction environments, providing synthetic chemists with unprecedented flexibility in reaction design. The solubility in chlorinated organic solvents allows for traditional metathesis applications while maintaining the option for water-based transformations [1] [8].

The enhanced water solubility compared to conventional Grubbs-type catalysts results from systematic structural modifications. The quaternary ammonium tag incorporated into the N-heterocyclic carbene ligand framework significantly increases the hydrophilic character without compromising the ruthenium center's reactivity [7] [9]. Studies have demonstrated that this water solubility enables metathesis reactions of water-insoluble substrates through "classical" organic solvent approaches while simultaneously supporting purely aqueous transformations [3] [5].

Thermal and pH Stability

The thermal and pH stability of AquaMet represents critical parameters for its practical application in diverse reaction conditions. Recent comprehensive speciation studies have revealed that the catalyst's stability is profoundly influenced by pH conditions and the presence of chloride ions in aqueous solutions [7] [9].

pH-Dependent Stability Profile:

Under pH-neutral, salt-free conditions routinely employed in synthetic applications, only trace amounts of active AquaMet exist in solution. Instead, metathesis-inactive hydroxide species predominate, significantly limiting catalytic activity [7] [9]. At pH 3, ruthenium-water complexes dominate in 0.01 M sodium chloride solution, with water ligands readily undergoing deprotonation as pH increases. Complete ring-closing metathesis occurs at pH 3.1 where AquaMet remains the dominant species and hydroxide formation is inhibited [9].

At physiological pH (7.4), metathesis proceeds with yields approximately 35% lower than those achieved at pH 3, despite using ten-fold less catalyst than required under chloride-free conditions [7] [9]. At pH 9.1, ring-closing metathesis fails completely, consistent with speciation profiles showing exclusively hydroxide species in this basicity regime [9].

| pH Range | Dominant Species | Metathesis Activity |

|---|---|---|

| 3.1 | AquaMet (active form) | Quantitative yields |

| 7.4 | Mixed aqua/hydroxide species | ~65% of optimal activity |

| 9.1 | Hydroxide species (inactive) | Complete failure |

Thermal Stability Characteristics:

AquaMet exhibits high thermal stability under appropriate storage conditions. The compound remains stable when stored at 2-8°C under inert gas atmosphere for extended periods exceeding one week [1] [3] [10]. Short-term storage at ambient temperature under inert gas is acceptable for periods less than one week [1] [3].

The catalyst demonstrates remarkable air stability, allowing handling under atmospheric conditions without immediate decomposition [1] [3] [11]. This characteristic distinguishes AquaMet from many traditional metathesis catalysts that require strictly inert atmosphere handling. The enhanced air stability results from the electronic properties imparted by the N-heterocyclic carbene ligand system and the overall molecular architecture [7].

Chloride Ion Influence on Stability:

The presence of chloride ions dramatically affects AquaMet's stability in aqueous solutions. Raising sodium chloride concentrations to 1 M suppresses deprotonation events below pH 8, stabilizing AquaMet as the dominant solution species at neutral pH and significantly expanding the metathesis-compatible regime [7] [9]. However, high chloride concentrations impose limitations due to reduced catalyst solubility [9].

Millimolar chloride concentrations represent an optimal balance between catalyst stability requirements and maintaining both substrate and catalyst solubility for chemical biology applications [9]. The addition of chloride salts can significantly improve metathesis yields, as established by previous research groups [7].

Spectroscopic and Analytical Characterization

AquaMet's molecular structure and electronic properties have been extensively characterized using multiple spectroscopic techniques, providing detailed insights into its coordination environment and solution behavior.

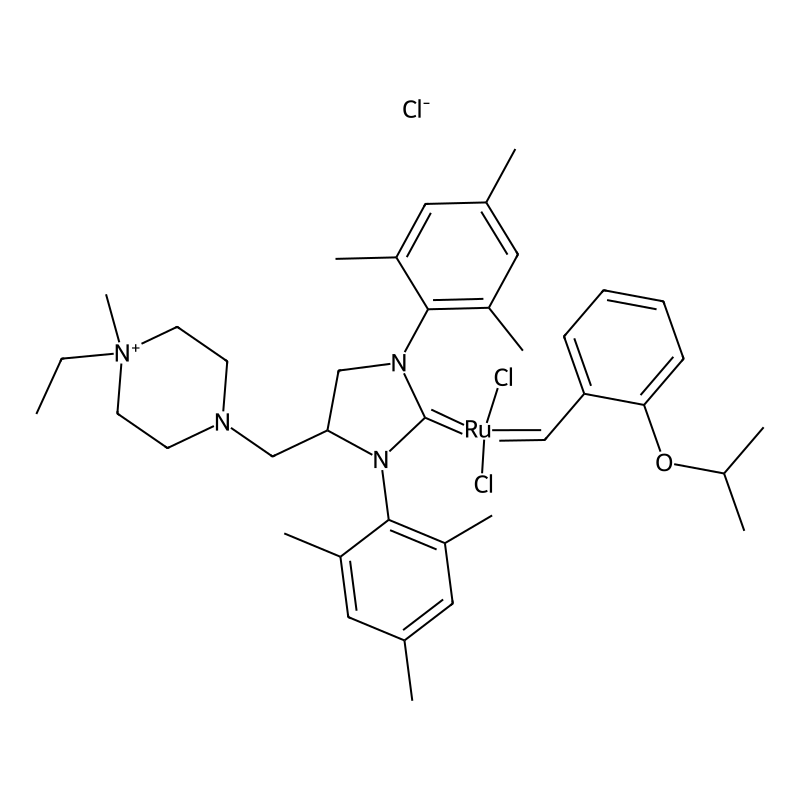

Nuclear Magnetic Resonance Spectroscopy:

¹H NMR spectroscopy reveals characteristic resonances that confirm the molecular structure and solution behavior of AquaMet. The benzylidene proton signal appears at 16.51 ppm in deuterated dichloromethane, which represents a typical value for Hoveyda-Grubbs-type complexes [12]. This downfield chemical shift reflects the deshielding effect of the ruthenium-carbene double bond and confirms the alkylidene character of the catalyst.

The stability of AquaMet in solution has been demonstrated through NMR studies showing no signs of decomposition after two days in non-degassed deuterated dichloromethane [12]. This exceptional stability in organic solvents under ambient conditions highlights the robust nature of the catalyst framework.

¹³C NMR spectroscopy provides additional structural confirmation, with the carbene carbon resonance appearing at characteristic chemical shifts consistent with N-heterocyclic carbene coordination to ruthenium centers [13] [14]. The carbon resonances of the aromatic systems and the piperazine quaternary ammonium functionality provide fingerprint identification of the molecular structure.

Mass Spectrometry Analysis:

Electrospray ionization mass spectrometry (ESI-MS) has revealed unique solution behavior of AquaMet, particularly in systems containing coordinating functionalities. Studies have shown that the catalyst can exist in solution as dimers, trimers, and higher oligomers, likely formed through pyridine tag to ruthenium chelation when appropriate coordinating groups are present [12].

The molecular ion peak at m/z corresponding to the molecular weight of 803.31 confirms the molecular formula and provides unambiguous identification of the compound [2] [4]. Fragmentation patterns in tandem mass spectrometry experiments provide insights into the coordination sphere stability and potential decomposition pathways.

Infrared and Raman Spectroscopy:

Infrared spectroscopy of AquaMet reveals characteristic absorptions that confirm the presence of key functional groups and coordination modes. The N-heterocyclic carbene stretching frequencies appear in the expected region for ruthenium carbene complexes, providing confirmation of the metal-ligand bonding [15] [16].

The quaternary ammonium functionality exhibits characteristic C-H stretching modes, while the aromatic systems show typical aromatic C-H and C=C stretching frequencies [15]. The presence of the isopropoxybenzylidene ligand is confirmed through characteristic ether C-O stretching absorptions and aromatic overtone patterns.

X-ray Absorption Spectroscopy:

Advanced spectroscopic techniques including X-ray photoelectron spectroscopy (XPS) and X-ray absorption spectroscopy (XAS) have been employed to study the electronic structure of the ruthenium center in AquaMet-related complexes [17] [18] [19]. These techniques provide direct information about the oxidation state of ruthenium and the electronic effects of ligand coordination.

The ruthenium 3d binding energies observed in XPS studies confirm the +2 oxidation state of the metal center and provide insights into the electron density distribution within the coordination sphere [17]. Changes in binding energies upon ligand substitution or protonation events can be monitored to understand the catalyst's behavior under various reaction conditions.

Computational Analysis:

Quantum chemical calculations have provided additional insights into the molecular geometry and electronic structure of AquaMet [2]. Computed properties including hydrogen bond donor count (0), hydrogen bond acceptor count (5), and rotatable bond count (6) have been determined through density functional theory calculations [2].

The exact mass of 802.248486 Da calculated through high-resolution computational methods matches experimental determinations, confirming the molecular composition and structural assignments [2]. These computational studies also provide predictions of solution behavior and reactivity patterns that complement experimental observations.

Solution Speciation Studies:

Recent potentiometric and spectroscopic speciation studies have provided unprecedented detail regarding AquaMet's behavior in aqueous solutions [7] [9]. These investigations revealed the complex equilibria between chloride, aqua, and hydroxide species that determine the catalyst's activity under different pH and ionic strength conditions.

UV-visible spectroscopy monitoring during speciation studies shows characteristic MLCT (metal-to-ligand charge transfer) bands that shift upon ligand substitution or protonation events [7]. These spectral changes provide direct evidence for the formation of various ruthenium aqua and hydroxide complexes that influence catalytic activity.